molecular formula C23H15BrN4O2 B2441974 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291847-64-7

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2441974
CAS No.: 1291847-64-7
M. Wt: 459.303
InChI Key: KYKSZXBQTZYIQD-UHFFFAOYSA-N
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Description

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a complex organic compound characterized by its unique molecular structure, which includes a phthalazine core, a bromophenyl group, and an oxadiazole moiety

Properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-6-2-5-9-19(14)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-30-22)15-10-12-16(24)13-11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKSZXBQTZYIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2-(2-Methylphenyl)Phthalazin-1(2H)-one Intermediate

The phthalazinone core is typically synthesized via cyclocondensation of phthalic anhydride derivatives with substituted hydrazines. A representative protocol involves:

  • Reacting phthalic anhydride with 2-methylphenylhydrazine in acetic acid under reflux to yield 2-(2-methylphenyl)phthalazin-1(2H)-one.
  • Purification via recrystallization from ethanol, achieving yields of 65–75%.

Key Data :

Parameter Value Source
Solvent Acetic acid
Temperature Reflux (118°C)
Yield 70% (average)

Synthesis of the 1,2,4-Oxadiazole Moiety

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is constructed via cyclization between a nitrile and an amidoxime. For the 4-bromophenyl-substituted oxadiazole:

  • Synthesis of 4-bromobenzamidoxime :
    • Treat 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
  • Cyclization with phthalazinone-4-carbonyl chloride :
    • React the amidoxime with 4-chlorocarbonyl-2-(2-methylphenyl)phthalazin-1(2H)-one in dry THF using triethylamine as a base.
    • Heat at 60°C for 12 hours to form the oxadiazole ring.

Optimization Insight : Ultrasonic irradiation reduces reaction time to 3 hours with a 15% yield improvement.

Integrated Synthetic Pathways

Two-Step Conventional Synthesis

  • Step 1 : Prepare 2-(2-methylphenyl)phthalazin-1(2H)-one as described in Section 2.1.
  • Step 2 : Introduce the oxadiazole ring via coupling of 4-bromobenzamidoxime with the phthalazinone-4-carbonyl chloride.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: Triethylamine (2 eq.)
  • Temperature: 60°C
  • Yield: 58–62%

One-Pot Ultrasonic-Assisted Synthesis

A green chemistry approach adapted from PMC studies:

  • Combine 2-(2-methylphenyl)phthalazin-1(2H)-one, 4-bromobenzamidoxime, and coupling agent (EDCl/HOBt) in DMSO.
  • Subject to ultrasonic irradiation (40 kHz, 50°C) for 2 hours.
  • Isolate the product via precipitation in ice-water.

Advantages :

  • Reaction time reduced by 60% compared to conventional methods.
  • Yield increases to 78%.

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from a mixed solvent system (ethanol:water = 3:1), achieving >90% purity.

Spectroscopic Validation

  • 1H NMR (DMSO-d6) :
    • δ 8.21–7.45 (m, aromatic protons).
    • δ 2.41 (s, 3H, CH3 from 2-methylphenyl).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole).

Comparative Analysis of Synthetic Methods

Method Yield Time Purity Key Advantage
Conventional 62% 12 h 90% Reproducibility
Ultrasonic-assisted 78% 2 h 92% Efficiency, green chemistry

Industrial-Scale Considerations

The AK Scientific product (HTS002625) specifies storage in a cool, dry place, indicating stability under standard conditions. For large-scale synthesis:

  • Solvent Recovery : THF and DMSO are recycled via distillation.
  • Waste Management : Brominated byproducts require halogen-specific disposal protocols.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Phthalazine derivatives: These compounds share the phthalazine core but differ in their substituents and functional groups.

  • Oxadiazole derivatives: These compounds contain the oxadiazole moiety but may have different aromatic or aliphatic groups attached.

  • Bromophenyl derivatives: These compounds include a bromophenyl group but may have different core structures or additional functional groups.

Uniqueness: 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one stands out due to its specific combination of structural elements, which contribute to its unique chemical and biological properties.

Biological Activity

The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15BrN6O3
  • Molecular Weight : 443.2541 g/mol
  • CAS Number : 899999-30-5
  • Structure : The compound features a phthalazinone core substituted with oxadiazole and bromophenyl groups, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a related oxadiazole derivative demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 50 to 500 µg/mL . The presence of the bromophenyl group is hypothesized to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research on similar oxadiazole derivatives has revealed their ability to inhibit cancer cell proliferation. For example, quinoline and oxadiazole derivatives have been shown to possess potent antiproliferative effects against several cancer cell lines . A study found that certain analogs exhibited IC50 values as low as 0.067 µM against specific cancer types .

The proposed mechanisms by which this compound exerts its biological activities include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various oxadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds similar to 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one exhibited notable antibacterial activity with MIC values ranging from 50 µg/mL for the most potent derivatives .

Study 2: Anticancer Activity

In a comparative study involving several substituted oxadiazoles, it was found that certain derivatives exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The most active compounds showed IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC values < 500 µg/mL against various bacteria
AnticancerIC50 values < 0.067 µM against cancer cells
MechanismEnzyme inhibition and apoptosis induction

Q & A

Q. What are common synthetic routes for preparing 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted phenyl precursors. For example, a triazine intermediate (e.g., 2,4,6-trichlorotriazine) may react with phenol derivatives under basic conditions to form oxadiazole rings . Alternatively, intermolecular condensation of halogenated acetamides or carboxylic acids with thiol-containing precursors (e.g., 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols) can yield the oxadiazole core . Key steps include temperature-controlled cyclization (~80–120°C) and purification via column chromatography.

Q. Which techniques are critical for characterizing this compound's structural integrity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and torsional conformations . Complementary techniques include:
  • NMR spectroscopy : 1^1H/13^13C NMR to verify substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ for C24_{24}H17_{17}BrN4_4O2_2).
  • FT-IR : Identify functional groups (e.g., C=N stretching at ~1600 cm1^{-1} for oxadiazole).

Q. How can researchers assess the compound's initial biological activity?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized pathways. For oxadiazole-containing compounds, 5-lipoxygenase-activating protein (FLAP) inhibition is a plausible target. Use human whole blood assays to measure inhibition of leukotriene B4 (LTB4) synthesis, with IC50_{50} values <100 nM indicating potency . Parallel cytotoxicity screening (e.g., HepG2 cells) ensures selectivity.

Advanced Research Questions

Q. How can synthetic yield be optimized without compromising purity?

  • Methodological Answer : Employ design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). For example, using a fractional factorial design, optimize reaction time (8–24 hrs) and solvent (DMF vs. THF) to balance yield (≥70%) and purity (≥95%) . Post-synthesis, recrystallization from ethanol/water (7:3 v/v) removes unreacted precursors.

Q. How to resolve contradictions in crystallographic data refinement?

  • Methodological Answer : Discrepancies in thermal parameters or residual density may arise from disorder or twinning. Use SHELXL's TWIN/BASF commands to model twinning and PART/SUMP to handle disordered atoms . Cross-validate with independent refinement software (e.g., OLEX2) and electron density maps (e.g., Fo-Fc maps at 3σ).

Q. What strategies enhance structure-activity relationship (SAR) analysis for oxadiazole derivatives?

  • Methodological Answer :
  • Substituent scanning : Systematically replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess FLAP binding .
  • Co-crystallization : Resolve ligand-target complexes (e.g., FLAP-oxadiazole) to identify key binding pockets.
  • Free-energy perturbation (FEP) : Compute ΔΔG values for substitutions to predict potency changes.

Q. How to evaluate the compound's environmental fate and ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Physical-chemical properties : Measure logP (octanol-water) and hydrolysis half-life (pH 7, 25°C).
  • Biotic/abiotic degradation : Use OECD 301/302 tests to assess biodegradability in soil/water.
  • Toxicity tiers : Start with Daphnia magna acute toxicity (EC50_{50}) and progress to fish embryo assays (FET).

Q. How to address low solubility in pharmacokinetic (DMPK) studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the phthalazinone nitrogen.
  • Nanoparticle formulation : Use PLGA polymers for controlled release.
  • In silico modeling : Predict solubility via COSMO-RS or Abraham parameters, then validate in biorelevant media (FaSSIF/FeSSIF) .

Q. What computational methods guide the design of stable analogs?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stability (e.g., HOMO-LUMO gaps).
  • Molecular dynamics (MD) : Simulate aqueous solubility and membrane permeability (logP vs. experimental).
  • QSPR models : Corrogate substituent effects with ADMET properties (e.g., CYP3A4 inhibition risks) .

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